molecular formula C15H24ClNO B1487830 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219972-04-9

2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1487830
CAS No.: 1219972-04-9
M. Wt: 269.81 g/mol
InChI Key: VDDITLSFHGYOAW-UHFFFAOYSA-N
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Description

2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a piperidine-based chemical compound offered with a certified purity of 95% . This product is intended for Research Use Only (RUO) and is not approved for human consumption, or for diagnostic or therapeutic applications. Piperidine derivatives represent a significant class of heterocyclic compounds with diverse pharmacological profiles and research applications . Specific substituted piperidines have been extensively investigated as key structural motifs in medicinal chemistry for developing histamine H3 receptor (H3R) antagonists, which show promise for treating neurological disorders such as Alzheimer's disease . Other piperidine-based compounds are studied for their activity as dopamine reuptake inhibitors, relevant to research on stimulant drugs . Furthermore, certain piperidine derivatives are utilized in the development of agents for use in insecticides, acaricides, molluscicides, or nematicides . The structure of this particular compound, featuring a 2-methylbenzyloxyethyl side chain, suggests potential for research into structure-activity relationships, particularly in modulating receptor affinity and selectivity, or in the synthesis of more complex chemical entities. Researchers can access this compound in multiple pack sizes, from 1 gram up to 100 grams, to suit various laboratory needs .

Properties

IUPAC Name

2-[2-[(2-methylphenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-13-6-2-3-7-14(13)12-17-11-9-15-8-4-5-10-16-15;/h2-3,6-7,15-16H,4-5,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDITLSFHGYOAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H24ClNO
  • Molecular Weight : 269.82 g/mol

The compound features a piperidine ring substituted with a 2-methylbenzyl ether group, which may influence its pharmacological properties and interactions with biological targets.

The mechanism of action for this compound is primarily linked to its interaction with various neurotransmitter receptors in the central nervous system. It may function as both an agonist and antagonist, modulating receptor activity and influencing physiological processes such as neurotransmission and cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

  • Neuropharmacological Effects :
    • Investigated for potential applications in treating neurological disorders by modulating neurotransmitter systems.
    • Preliminary studies suggest it may influence serotonin and dopamine pathways, akin to established antidepressants.
  • Antimicrobial Activity :
    • Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, indicating potential applications in combating microbial infections.
  • Cholinergic Modulation :
    • The compound may enhance cholinergic signaling through interactions with muscarinic acetylcholine receptors, which are crucial for learning and memory processes.
  • Antioxidant Activity :
    • Some derivatives have shown moderate antioxidant properties, suggesting protective effects against oxidative stress.

Summary of Biological Activities

Activity TypeDescription
NeuropharmacologicalModulates neurotransmitter systems; potential antidepressant effects
AntimicrobialExhibits antibacterial and antifungal properties
Cholinergic ModulationEnhances cholinergic signaling through muscarinic receptors
AntioxidantModerate antioxidant activity against oxidative stress

Neuroprotective Effects

A study examining the neuroprotective properties of related piperidine derivatives found significant protection against neurotoxicity induced by oxidative stress. This suggests that this compound could possess similar protective mechanisms, warranting further investigation into its therapeutic potential for neurodegenerative diseases.

Antimicrobial Efficacy

Research on structurally similar compounds demonstrated effective antimicrobial activity against various bacterial strains. For instance, derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating the potential for developing new antimicrobial agents based on this compound's structure.

Comparison with Similar Compounds

Phenyl Ring-Substituted Lobelane Analogs ()

Lobelane analogs, such as GZ-253B (2,6-bis[2-(4-methylphenyl)ethyl]piperidine hydrochloride) and GZ-273B (2,6-bis[2-(2-methoxyphenyl)ethyl]piperidine hydrochloride), share a bis-aromatic substitution pattern on the piperidine ring. Unlike the target compound’s single 2-methylbenzyloxyethyl group, these analogs feature dual phenylethyl chains. Key differences include:

  • Substituent Position : The target compound’s ortho-methyl group on the benzyl ring (vs. para-methyl in GZ-253B or methoxy in GZ-273B) may alter steric hindrance and receptor binding.

Table 1: Structural and Functional Comparison with Lobelane Analogs

Compound Substituent(s) Molecular Weight Key Activity Reference
Target Compound 2-methylbenzyloxyethyl ~299.8* Not reported -
GZ-253B 4-methylphenylethyl (×2) ~463.4 VMAT inhibition
GZ-273B 2-methoxyphenylethyl (×2) ~495.4 VMAT inhibition

*Estimated based on analog in .

Acetylcholinesterase Inhibitors ()

Donepezil hydrochloride, a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative, is a potent acetylcholinesterase (AChE) inhibitor. Structural contrasts include:

  • Substituent Complexity: Donepezil has a benzyl group and a benzoylaminoethyl chain, while the target compound features a simpler benzyloxyethyl group.
  • Activity: The benzoylamino group in donepezil is critical for AChE binding, suggesting the target compound may lack comparable potency without similar functionalization .

Piperidine-Based Local Anesthetics ()

Hexylcaine hydrochloride and α-Eucaine are piperidine-derived local anesthetics. Key distinctions include:

  • Linker Chemistry : Hexylcaine contains an ester linkage, while the target compound has an ether (oxyethyl) group. Ethers generally exhibit greater metabolic stability than esters.
  • Substituent Effects : α-Eucaine’s tetramethyl and benzoxy groups confer rigidity, whereas the target compound’s flexible benzyloxyethyl chain may enhance membrane permeability .

Halogenated and Functionalized Analogs ()

  • 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride (): The bromine atom increases molecular weight (vs.
  • 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride (): The benzoic acid group introduces acidity (pKa ~4.5), contrasting with the neutral benzyl ether in the target compound. This could affect solubility and target binding .

Table 2: Physicochemical Comparison with Halogenated Analogs

Compound Substituent Molecular Weight Solubility (Predicted) Reference
Target Compound 2-methylbenzyloxyethyl ~299.8 Moderate (HCl salt) -
4-Bromobenzyl analog 4-bromobenzyloxyethyl ~364.3 Low (HCl salt)
Benzoic acid analog 2-methylpiperidineethoxy + COOH 299.8 High (HCl salt)

Secondary Amines and Aminoethanol Derivatives ()

  • 2-(2-hydroxyethyl)-piperidine (): The hydroxyl group increases polarity, which may limit blood-brain barrier penetration relative to the target’s lipophilic benzyl group .

Preparation Methods

Formation of 2-Methylbenzyl Ether Intermediate

  • Reagents and Conditions:
    2-Methylbenzyl alcohol is reacted with a haloalkyl reagent such as 2-chloroethyl chloride or 2-bromoethyl bromide in the presence of a base (e.g., potassium carbonate, sodium hydride) to promote nucleophilic substitution.
  • Solvent:
    Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to facilitate the reaction.
  • Temperature:
    The reaction is typically conducted at moderate temperatures (50–110°C) to optimize yield and minimize side reactions.
  • Outcome:
    This step yields 2-{2-(2-methylbenzyl)oxy}ethyl halide or tosylate intermediates, which serve as electrophiles in the next step.

Nucleophilic Substitution with Piperidine

  • Reagents and Conditions:
    The 2-methylbenzyl ether intermediate is reacted with piperidine under basic conditions to substitute the halide or tosylate group with the piperidine nitrogen.
  • Bases:
    Mild bases such as potassium carbonate or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) may be employed to deprotonate piperidine and enhance nucleophilicity.
  • Solvent:
    Aprotic solvents such as acetonitrile, DMF, or toluene are preferred.
  • Temperature:
    Reaction temperatures range from room temperature to reflux conditions, depending on the reactivity of the intermediates.
  • Purification:
    The crude product is purified by extraction, recrystallization, or chromatography to isolate 2-{2-[(2-methylbenzyl)oxy]ethyl}piperidine as the free base.

Formation of Hydrochloride Salt

  • Procedure:
    The free base is dissolved in an organic solvent such as ethyl acetate or methanol and treated with hydrochloric acid gas or an aqueous HCl solution.
  • Outcome:
    The hydrochloride salt precipitates out or is isolated by solvent evaporation, resulting in a stable, water-soluble salt form suitable for further applications.

Industrial Scale Considerations

  • Optimization of Reaction Conditions:
    Industrial synthesis focuses on maximizing yield, minimizing impurities, and reducing hazardous by-products.
  • Use of Inorganic Bases:
    Potassium carbonate and sodium carbonate are preferred for their cost-effectiveness and ease of handling.
  • Avoidance of Toxic Intermediates:
    Processes are designed to minimize formation of dimeric or polymeric impurities that complicate purification.
  • Purification Techniques:
    Crystallization and solvent extraction are favored over chromatography to reduce costs and exposure to toxic solvents.

Comparative Data Table of Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature Range Yield (%) Notes
2-Methylbenzyl ether formation 2-Methylbenzyl alcohol + 2-haloalkyl + base DMF, THF 50–110°C 80–95 Base: K2CO3 or NaH; polar aprotic solvent
Piperidine substitution Ether intermediate + piperidine + base Acetonitrile, DMF RT to reflux 75–90 Base: DBU or K2CO3; nucleophilic substitution
Hydrochloride salt formation Free base + HCl Ethyl acetate, MeOH RT ~95 Salt precipitation or solvent evaporation

Research Findings and Notes

  • The use of potassium carbonate as base in ether formation and substitution steps is well-documented to provide high conversion rates with minimal side reactions.
  • DBU and DABCO have been reported as effective organic bases to enhance nucleophilicity and reaction rates in piperidine substitution steps.
  • Industrial methods emphasize the elimination of dimer impurities and toxic intermediates, improving safety and scalability.
  • The hydrochloride salt form improves compound solubility, which is critical for pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride, and what reaction conditions optimize yield?

  • Methodology :

  • Piperidine Intermediate Formation : Hydrogenation of substituted pyridines (e.g., 3,5-dimethylpyridine) using Pd/C under H₂ gas to generate the piperidine backbone .
  • Etherification : Reacting the piperidine intermediate with 2-methylbenzyl chloride in the presence of a base (e.g., NaOH) to introduce the ethoxybenzyl group .
  • Salt Formation : Treating the free base with HCl in anhydrous conditions to precipitate the hydrochloride salt .
    • Critical Parameters : Temperature control (<50°C) during hydrogenation and inert atmosphere (N₂/Ar) during etherification minimize side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methylbenzyl and piperidine protons) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .

Q. What safety protocols are essential for handling this compound in the lab?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation/skin contact. Avoid dust formation .
  • Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .
  • Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Problem-Solving Approach :

  • Solvent Screening : Test solubility in polar aprotic solvents (DMSO, DMF) vs. aqueous buffers (pH 4–7). Evidence suggests limited aqueous solubility but high solubility in DMSO (>50 mg/mL) .
  • Salt Form Impact : Compare hydrochloride salt vs. free base solubility; the salt form enhances aqueous dispersibility but may require co-solvents .
    • Documentation : Use dynamic light scattering (DLS) to assess aggregation in aqueous media .

Q. What strategies optimize catalytic efficiency in asymmetric synthesis of related piperidine derivatives?

  • Catalyst Selection : Chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) improve enantioselectivity during hydrogenation .
  • Reaction Engineering : Microfluidic reactors enhance mixing and heat transfer for exothermic steps (e.g., etherification), reducing racemization .
  • Case Study : A 2020 study achieved 92% enantiomeric excess (ee) using Ru-BINAP catalysts under 10 bar H₂ .

Q. What mechanistic insights explain the compound’s biological activity in acetylcholinesterase inhibition?

  • Structural Basis : The piperidine nitrogen and ether oxygen form hydrogen bonds with the enzyme’s catalytic triad (Ser200, His440, Glu327) .
  • Kinetic Studies : Competitive inhibition observed via Lineweaver-Burk plots (Km increases, Vmax unchanged) .
  • Comparative Analysis : Methylbenzyl substitution enhances lipophilicity, improving blood-brain barrier penetration vs. unsubstituted analogs .

Q. How do researchers address stability challenges during long-term storage?

  • Degradation Pathways : Hydrolysis of the ether linkage under acidic/humid conditions is a key instability factor .
  • Mitigation :

  • Lyophilization : Stabilizes the hydrochloride salt in solid form for >24 months at -20°C .
  • Packaging : Use amber glass vials with desiccants (silica gel) to block light and moisture .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride
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2-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

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